molecular formula C11H15N5OS2 B2945892 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide CAS No. 848905-08-8

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide

Cat. No.: B2945892
CAS No.: 848905-08-8
M. Wt: 297.4
InChI Key: DSJGZDLBZBBTSM-UHFFFAOYSA-N
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure

Mechanism of Action

Target of Action

The primary target of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the active site of the urease enzyme, inhibiting its activity . The docking results indicate that the synthesized compounds could interact well with the active site of the urease enzyme . Among all, compound 7j shows more favorable interactions with the active site, which confirms its great inhibitory activity with IC50 of 2.85 µM .

Biochemical Pathways

The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This enzyme is a cytoplasmic enzyme and could be found in several cells, including bacteria, fungi, algae, and some plant cells . The conversion of urea to ammonia leads to an increase in pH, which is essential for the survival of Helicobacter pylori .

Pharmacokinetics

The compound’s high activity against the urease enzyme suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The inhibition of urease by this compound results in a decrease in the conversion of urea to ammonia and carbon dioxide . This can lead to a decrease in pH, which may affect the survival of certain organisms like Helicobacter pylori .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is a white crystal with a melting point of 233234°C and is insoluble in water . Therefore, its action, efficacy, and stability might be affected by factors such as temperature, pH, and the presence of other substances in the environment .

Future Directions

The future directions for research on 2-amino-1,3,4-thiadiazole derivatives could involve further evaluation of their urease inhibitory activity . Given their high activity against the urease enzyme, these compounds might be promising candidates for the development of new treatments for infections caused by Helicobacter pylori . Furthermore, considering the reactivity of the amine group in the derivatization process, 2-amino-1,3,4-thiadiazole moiety may be a good scaffold for future pharmacologically active 1,3,4-thiadiazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide typically involves multiple steps. One common synthetic route includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with chloroacetyl chloride in the presence of a base, followed by the reaction with 1-cyanocyclohexylamine. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized to maximize yield and minimize waste, often involving continuous flow chemistry techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiadiazole core makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives have been evaluated for their potential use in treating various diseases, including infections and cancer.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its unique chemical properties make it suitable for a wide range of applications.

Comparison with Similar Compounds

  • 5-Amino-1,3,4-thiadiazole-2-thiol

  • N-(1-cyanocyclohexyl)acetamide

  • 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Uniqueness: 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide is unique due to its specific structural features, including the presence of both the thiadiazole ring and the cyanocyclohexyl group. These features contribute to its distinct chemical and biological properties compared to similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for the development of new drugs, agrochemicals, and industrial chemicals.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5OS2/c12-7-11(4-2-1-3-5-11)14-8(17)6-18-10-16-15-9(13)19-10/h1-6H2,(H2,13,15)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJGZDLBZBBTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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